
Smurf1-IN-1
Description
Smurf1-IN-1 is a useful research compound. Its molecular formula is C24H29ClN6O2 and its molecular weight is 469.0 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What is the mechanistic basis of Smurf1-IN-1's inhibition of SMURF1, and how does this relate to its therapeutic potential in pulmonary hypertension?
this compound selectively inhibits the E3 ubiquitin ligase SMURF1 by binding to its catalytic domain, blocking substrate ubiquitination. This inhibition stabilizes downstream targets like BMPR2, which is critical for vascular homeostasis . In pulmonary hypertension models, reduced SMURF1 activity correlates with attenuated vascular remodeling, supporting its therapeutic potential. Researchers should validate SMURF1 inhibition using ubiquitination assays (e.g., in vitro HEK293T cell models) and monitor BMPR2 protein levels via Western blot .
Q. How can researchers validate the specificity of this compound for SMURF1 in experimental settings?
Specificity can be tested using competitive binding assays with recombinant SMURF1 and related E3 ligases (e.g., NEDD4-1). Off-target effects should be assessed via proteome-wide ubiquitination profiling or CRISPR/Cas9 SMURF1-knockout cell lines to confirm phenotype rescue . Dose-response curves (IC50 = 92 nM) should align with prior studies to ensure reproducibility .
Advanced Research Questions
Q. What experimental design considerations are critical for in vivo studies of this compound in pulmonary hypertension models?
- Dosing : Optimize based on pharmacokinetics: oral bioavailability (82%), T1/2 = 7.9 hours, and clearance rate (17.1 mL/min/kg) .
- Model Selection : Use monocrotaline-induced or hypoxia-induced rat models, monitoring right ventricular systolic pressure (RVSP) and vascular remodeling histopathology .
- Controls : Include vehicle-treated groups and SMURF1 genetic knockout cohorts to distinguish drug-specific effects .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies may arise due to differences in cellular context (e.g., primary vs. immortalized cells) or pharmacokinetic limitations. Mitigation strategies:
- Validate in vitro findings using primary pulmonary artery smooth muscle cells (PASMCs) from disease models.
- Perform pharmacodynamic studies to confirm target engagement in vivo (e.g., SMURF1 activity assays in lung tissue) .
- Cross-reference with orthogonal methods, such as RNA-seq to identify SMURF1-dependent pathways altered in vivo .
Q. What methodologies are recommended for assessing this compound's long-term safety and off-target effects in preclinical studies?
- Toxicology : Conduct 28-day repeated-dose toxicity studies in rodents, monitoring liver/kidney function (ALT, creatinine) and hematological parameters .
- Off-Target Screening : Use thermal proteome profiling (TPP) or affinity-based chemoproteomics to identify unintended interactions .
- Biomarker Analysis : Measure circulating TGF-β and BMP levels, as SMURF1 modulates these pathways .
Q. Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility of this compound's reported IC50 (92 nM) across different laboratories?
- Standardize assay conditions: Use identical cell lines (e.g., HEK293T overexpressing SMURF1), substrate concentrations, and incubation times.
- Include positive controls (e.g., known SMURF1 inhibitors) and validate with orthogonal assays (e.g., fluorescence polarization) .
- Publish raw data and detailed protocols, adhering to journal guidelines for experimental transparency .
Q. What statistical approaches are optimal for analyzing this compound's dose-response relationships in complex biological systems?
- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50.
- For in vivo data, apply mixed-effects models to account for inter-animal variability .
- Report confidence intervals and effect sizes to enhance interpretability .
Q. Ethical and Reporting Standards
Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?
- Obtain approval from institutional animal care committees (IACUC) following ARRIVE guidelines.
- Report sample size calculations, randomization methods, and blinding protocols to minimize bias .
Q. How should researchers document and share negative or inconclusive results from this compound studies?
Properties
Molecular Formula |
C24H29ClN6O2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-(2-chloro-4-cyclopropylphenyl)-N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32) |
InChI Key |
DJCHYTWZRDUVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2CCCCC2)NC(=O)C3=C(N(N=N3)C4=C(C=C(C=C4)C5CC5)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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